Dual TTK/CLK2 Kinase Inhibition Profile – Class-Level Inference from the CC-671 Lead Series
The lead compound CC-671, which shares the pyrrolidinyl-pyrimidine benzamide scaffold with 2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide, potently inhibits both TTK (IC50 = 5 nM) and CLK2 (IC50 = 3 nM) in direct enzymatic assays [1]. Cellular mechanism-of-action studies confirm that CC-671 inhibits phosphorylation of the TTK substrate KNL1 and the CLK2 substrate SRp75 at concentrations consistent with enzymatic IC50 values, establishing a functional dual-inhibition phenotype [2]. While direct IC50 data for the 2-methyl derivative against TTK and CLK2 are not publicly available, the CISMeF database explicitly links this compound to the CC-671 pharmacological class [3], supporting the inference that the 2-methyl substitution is compatible with the dual-inhibition mechanism.
| Evidence Dimension | Kinase inhibition potency (TTK and CLK2) |
|---|---|
| Target Compound Data | Not publicly reported for the 2-methyl derivative against TTK or CLK2 in peer-reviewed literature. |
| Comparator Or Baseline | CC-671 (lead compound in series): TTK IC50 = 5 nM (0.005 µM); CLK2 IC50 = 3 nM (0.003 µM). Functional biomarkers: inhibition of KNL1 phosphorylation (TTK) and SRp75 phosphorylation (CLK2) in cellular assays. |
| Quantified Difference | Not calculable; class-level inference only. |
| Conditions | In vitro kinase profiling panel of 255 kinases at 3 µM; cellular assays in TNBC cell lines. |
Why This Matters
Confirmation of dual TTK/CLK2 inhibition is critical because neither single-agent TTK inhibitors (e.g., BAY 1217389) nor selective CLK2 inhibitors (e.g., SGC-CLK-1) recapitulate the synthetic-lethal interaction with a compromised G1–S checkpoint that is the mechanistic basis for selective TNBC cytotoxicity.
- [1] Riggs JR et al. The Discovery of a Dual TTK Protein Kinase/CDC2-Like Kinase (CLK2) Inhibitor for the Treatment of Triple Negative Breast Cancer Initiated from a Phenotypic Screen. J Med Chem. 2017 Nov 9;60(21):8989-9002. doi: 10.1021/acs.jmedchem.7b01223. PMID: 28991472. View Source
- [2] Zhu D et al. Synthetic Lethal Strategy Identifies a Potent and Selective TTK and CLK1/2 Inhibitor for Treatment of Triple-Negative Breast Cancer with a Compromised G1–S Checkpoint. Mol Cancer Ther. 2018 Aug;17(8):1727-1738. doi: 10.1158/1535-7163.MCT-17-1084. PMID: 29866747. View Source
- [3] CISMeF. dual TTK-CLK2 inhibitor CC-671. Preferred Label; Origin ID: C000711710. MeSH terms: benzamides, pyrimidines. Accessed via cismef.org. View Source
